5,7-Dibromo-8-quinolinyl 2-furoate
Description
Historical and Contemporary Significance of the Quinoline (B57606) Core in Synthetic and Medicinal Chemistry
The quinoline core, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a renowned "privileged structure" in medicinal chemistry. Its historical significance is anchored in the discovery of quinine, a quinoline alkaloid from the bark of the Cinchona tree, which was the first effective treatment for malaria. This discovery spurred the development of synthetic quinoline-based antimalarials such as chloroquine (B1663885) and primaquine, which have been pivotal in global health.
In the contemporary era, the importance of the quinoline scaffold has expanded dramatically. It forms the structural basis for a diverse range of therapeutic agents, including fluoroquinolone antibacterials like ciprofloxacin (B1669076) and anticancer drugs such as topotecan (B1662842) and camptothecin. The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's electronic, steric, and lipophilic properties. Modern synthetic chemistry has increasingly focused on advanced C–H bond functionalization techniques to efficiently generate novel quinoline derivatives, expanding the chemical space for drug discovery and aiming to improve efficacy, selectivity, and safety profiles. This ongoing research underscores the quinoline core's enduring role as a critical pharmacophore in the development of new medicines.
The 8-Hydroxyquinoline (B1678124) Moiety as a Precursor for Ester Derivatives
Within the diverse family of quinoline derivatives, 8-hydroxyquinoline (also known as oxine) is a particularly important building block. It is characterized by a hydroxyl group at the C-8 position, adjacent to the ring nitrogen. This arrangement makes 8-hydroxyquinoline an excellent bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. This property is not only crucial for its use in analytical chemistry but also underlies many of its biological activities, including antimicrobial, neuroprotective, and anticancer effects.
The phenolic nature of the hydroxyl group in 8-hydroxyquinoline makes it a reactive site for synthesizing a multitude of derivatives, most notably esters. rroij.com Esterification is a common and effective strategy in medicinal chemistry to modify a parent molecule's properties. By converting the polar hydroxyl group into an ester, researchers can alter characteristics such as solubility, membrane permeability, and metabolic stability. This can create prodrugs that release the active 8-hydroxyquinoline moiety in vivo or result in new compounds where the ester group itself contributes to the biological activity. The synthesis of esters from 8-hydroxyquinoline and its substituted analogs, therefore, remains a valuable method for generating chemical diversity and developing new therapeutic and functional agents. scispace.com
Rationale for Investigating 5,7-Dibromo-8-quinolinyl 2-furoate as a Model Compound
The investigation of this compound is predicated on a rational design strategy that combines two distinct, biologically relevant chemical entities through an ester linkage. The rationale for studying this specific molecule can be broken down into the contributions of its constituent parts:
The 5,7-Dibromo-8-hydroxyquinoline Scaffold : The parent molecule, 5,7-dibromo-8-hydroxyquinoline, is a known derivative of 8-hydroxyquinoline. Halogenation of aromatic rings is a well-established method in medicinal chemistry to modulate electronic properties and lipophilicity, which can significantly impact biological activity. Bromine atoms at positions 5 and 7 can enhance the compound's potency and affect its interaction with biological targets. Research has shown that halogenated 8-hydroxyquinoline derivatives possess significant antimicrobial and anticancer properties. nih.gov For instance, 5,7-dibromo-8-hydroxyquinoline itself has been studied for its cytotoxicity and its complexes with metals have been investigated for their interactions with DNA. researchgate.net
The 2-Furoate Moiety : The second component, 2-furoic acid, is a carboxylic acid derived from furan (B31954). The furan ring is another important heterocyclic structure found in many natural products and pharmaceuticals. Esters derived from 2-furoic acid, known as furoates, are components of several established drugs, including the anti-parasitic diloxanide (B1670642) furoate and the anti-inflammatory corticosteroid mometasone (B142194) furoate. chempoint.com The furoate moiety can influence the parent molecule's pharmacokinetic profile and, in some cases, contribute directly to its mechanism of action. chempoint.comnih.gov
By combining these two moieties, this compound emerges as a compound of significant interest. The ester linkage may function as a biodegradable tether, potentially allowing for the controlled release of the active dibrominated quinoline. Furthermore, the complete molecule represents a novel chemical entity whose properties are a hybrid of its precursors, offering a unique profile for investigation in areas such as anticancer or antimicrobial research.
Data Tables
Table 1: Physicochemical Properties of 5,7-Dibromo-8-hydroxyquinoline
| Property | Value |
| Molecular Formula | C₉H₅Br₂NO |
| Molar Mass | 302.95 g/mol |
| Appearance | Off-white to pale beige solid |
| Melting Point | 198-200 °C |
| Synthesis | Prepared by the bromination of 8-hydroxyquinoline. nih.govgoogle.com |
| Solubility | Soluble in DMSO and methanol (B129727) (slightly). researchgate.net |
Table 2: Physicochemical Properties of 2-Furoic Acid
| Property | Value |
| Molecular Formula | C₅H₄O₃ |
| Molar Mass | 112.08 g/mol |
| Appearance | White to light yellow crystalline powder. chemicalbook.com |
| Melting Point | 128-132 °C. wikipedia.org |
| Boiling Point | 230-232 °C. drugfuture.com |
| Solubility | Soluble in water, ethanol, and ether. chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C14H7Br2NO3 |
|---|---|
Molecular Weight |
397.02 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) furan-2-carboxylate |
InChI |
InChI=1S/C14H7Br2NO3/c15-9-7-10(16)13(12-8(9)3-1-5-17-12)20-14(18)11-4-2-6-19-11/h1-7H |
InChI Key |
GMACNSWEPMXDPZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OC(=O)C3=CC=CO3)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OC(=O)C3=CC=CO3)N=C1 |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 5,7 Dibromo 8 Quinolinyl 2 Furoate
Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)
Infrared (IR) Spectroscopy:
For the 5,7-dibromo-8-quinolinol portion, characteristic bands would arise from the quinoline (B57606) ring system and the carbon-bromine bonds. Studies on similar 8-hydroxyquinoline (B1678124) derivatives show that the O-H stretching vibration typically appears in the region of 3550–3700 cm⁻¹. researchgate.net However, in the title compound, the hydroxyl group is esterified, so this band will be absent. Instead, the prominent feature will be the C=O stretching vibration of the ester group, which is expected to appear in the range of 1735-1750 cm⁻¹. researchgate.net
The furan (B31954) ring of the 2-furoate moiety will also contribute to the IR spectrum with its characteristic C-O-C stretching and ring vibrations. researchgate.net The aromatic C-H stretching vibrations of both the quinoline and furan rings are anticipated in the region of 3000-3100 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. elsevier.comnih.gov The Raman spectrum of 5,7-Dibromo-8-quinolinyl 2-furoate would be particularly useful for identifying vibrations of the quinoline and furan rings due to their high polarizability. The C-Br stretching vibrations, expected at lower wavenumbers, should also be readily observable in the Raman spectrum. researchgate.net Analysis of related compounds suggests that the C=O stretching vibration of the ester would also be Raman active. mdpi.com
A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the observed bands to specific molecular motions, offering a comprehensive vibrational fingerprint of this compound. researchgate.netnih.gov
Table 1: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1735-1750 |
| Aromatic C-H | Stretching | 3000-3100 |
| C-O (Ester) | Stretching | 1250-1300 |
| C-Br | Stretching | 500-650 |
| Quinoline Ring | Ring Vibrations | Various |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structural connectivity of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound will provide detailed information about the number and types of protons and their neighboring atoms. The protons on the quinoline and furan rings will appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (splitting) of these protons will allow for the unambiguous assignment of each proton to its position on the respective rings. For instance, the protons on the quinoline ring will exhibit characteristic coupling constants (J-values) that depend on their relative positions (ortho, meta, para). researchgate.netresearchgate.net Similarly, the protons on the 2-furoate ring will show a distinct coupling pattern. chemicalbook.com
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment. The carbon atom of the ester carbonyl group (C=O) is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around δ 160-170 ppm. The carbon atoms of the quinoline and furan rings will appear in the aromatic region (δ 100-160 ppm). researchgate.net The presence of the electron-withdrawing bromine atoms will influence the chemical shifts of the adjacent carbon atoms on the quinoline ring.
By combining the information from both ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structural connectivity of this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Quinoline Ring Protons | 7.0 - 9.0 |
| ¹H | Furan Ring Protons | 6.5 - 8.0 |
| ¹³C | C=O (Ester) | 160 - 170 |
| ¹³C | Quinoline Ring Carbons | 110 - 155 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places).
This high precision allows for the calculation of the elemental composition of the molecule with a high degree of confidence. The experimentally determined exact mass can be compared to the theoretical exact masses of all possible molecular formulas within a given mass range. The molecular formula that provides the best match confirms the elemental composition of this compound.
The isotopic pattern observed in the mass spectrum will also be characteristic of a molecule containing two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a distinctive isotopic cluster for the molecular ion peak (M⁺) and its fragments containing bromine, with a characteristic M:M+2:M+4 intensity ratio of approximately 1:2:1. This pattern serves as a definitive confirmation of the presence of two bromine atoms in the molecule.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org This method involves diffracting X-rays off a single crystal of this compound. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. wikipedia.org
A successful X-ray crystallographic analysis would provide a wealth of information, including:
Precise bond lengths and angles: This data provides a definitive confirmation of the covalent bonding framework of the molecule.
The planarity of the quinoline and furan rings: The analysis would confirm the expected aromatic character of these ring systems. nih.gov
The conformation of the ester linkage: The dihedral angles around the ester bond would reveal the preferred orientation of the 2-furoate group relative to the quinoline ring.
Intermolecular interactions: The crystal packing would reveal any significant intermolecular forces, such as π-π stacking interactions between the aromatic rings or other non-covalent interactions, which govern the solid-state architecture. researchgate.net
While a specific crystal structure for this compound is not available in the provided search results, data from related structures, such as 5,7-dibromo-8-methoxyquinoline, shows the planarity of the quinoline ring system and the presence of intermolecular interactions like C-H···O hydrogen bonds and π-π stacking. researchgate.net
Conformational Analysis and Stereochemical Insights
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the ester oxygen to the quinoline ring and the single bond between the ester carbonyl group and the furan ring.
Conformational Analysis:
Stereochemical Insights:
The molecule this compound does not possess any chiral centers, and therefore does not exhibit enantiomerism. However, the possibility of rotational isomers (atropisomers) could be considered if there is a sufficiently high energy barrier to rotation around the C-O bond connecting the quinoline and furoate moieties. Given the nature of the single bond, free rotation is generally expected at room temperature, making the existence of stable atropisomers unlikely. The planarity of the quinoline and furoate rings means that the primary stereochemical feature is the relative orientation of these two ring systems, which is determined by the conformational preferences described above.
Chemical Reactivity and Derivatization Strategies for 5,7 Dibromo 8 Quinolinyl 2 Furoate
Hydrolytic Stability and Kinetics of the Ester Linkage
The ester linkage in 5,7-Dibromo-8-quinolinyl 2-furoate is a primary site for hydrolytic cleavage, a reaction whose rate is highly dependent on pH and the presence of catalytic agents. Ester hydrolysis can be initiated by either acid or base catalysis. Under basic conditions, such as with potassium hydroxide (B78521) in methanol (B129727), hydrolysis of various esters can occur rapidly, even at ambient temperatures. researchgate.net
The stability of the ester is influenced by the electronic properties of both the quinolinyl and furoate moieties. The 8-quinolinyl group is a relatively good leaving group, and its stability is influenced by the substitution on the quinoline (B57606) ring. Studies on related 8-quinolinyl carbamates have shown that the nitrogen atom of the quinoline ring can participate in the reaction, influencing the mechanism. For instance, the basic hydrolysis of 8-quinolinyl N,N-dimethylcarbamates proceeds through a mechanism involving intramolecular general-base catalysis. researchgate.net This suggests that the quinoline nitrogen in this compound could play a role in the kinetics of its hydrolysis.
Table 1: Factors Influencing Ester Hydrolysis
| Factor | Description of Influence |
| pH | Hydrolysis is significantly faster under basic or acidic conditions compared to neutral pH. |
| Catalysts | The reaction can be catalyzed by acids, bases, or specific enzymes (esterases). |
| Leaving Group | The stability of the 8-oxyquinolinyl anion, influenced by the dibromo substitution, affects the reaction rate. |
| Solvent | The choice of solvent can impact reaction kinetics, with aqueous or alcoholic media facilitating hydrolysis. researchgate.net |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. |
Functional Group Interconversions on the Quinoline Ring System
The 5,7-dibromo-8-quinolinyl scaffold offers several avenues for functional group interconversion, primarily centered on the two bromine atoms. These halogens are versatile handles for introducing new functionalities through various coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms at the C5 and C7 positions are susceptible to replacement via palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of analogues. For instance, coupling with boronic acids (Suzuki reaction) or organostannanes (Stille reaction) can introduce alkyl, aryl, or heteroaryl groups.
Nucleophilic Aromatic Substitution: While less common for aryl bromides compared to chlorides or fluorides, under specific conditions, nucleophilic aromatic substitution could potentially replace the bromine atoms with other nucleophiles.
Debromination: The bromine atoms can be selectively or fully removed through reductive dehalogenation reactions, yielding mono-bromo or non-brominated quinoline derivatives.
The quinoline nitrogen itself can also be a site for modification, such as N-oxidation or quaternization, which would significantly alter the electronic properties and reactivity of the entire ring system.
Transformations Involving the Furan (B31954) Moiety
The furan ring of the 2-furoate ester is an electron-rich diene and can participate in a range of chemical transformations.
Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. rsc.org Although the ester group at the 2-position is electron-withdrawing, which can reduce the diene's reactivity, these reactions are still feasible and provide a powerful method for constructing complex bicyclic structures. rsc.orgresearchgate.net The reaction of furoic acids and their derivatives with dienophiles like maleimides has been shown to be a viable route for creating new molecular architectures. rsc.org
Electrophilic Substitution: The furan ring is susceptible to electrophilic attack, typically at the C5 position, which is the most nucleophilic site. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new substituents onto the furan ring, provided the reaction conditions are controlled to avoid ring degradation.
Ring Opening and Rearrangement: Under certain acidic or oxidative conditions, the furan ring can undergo ring-opening or rearrangement reactions. For example, oxidation can lead to the formation of dicarboxylic acids or their derivatives. The conversion of biomass-derived furans into valuable chemicals often involves such transformations. d-nb.info
Synthesis of Novel Analogues and Hybrid Molecular Architectures
The chemical reactivity of this compound at its various functional groups allows for the synthesis of a diverse range of novel analogues and hybrid molecules. researchgate.netrsc.org The concept of molecular hybridization, which combines two or more pharmacophores, is a prominent strategy in drug discovery. researchgate.netrsc.org
By leveraging the reactions described above, hybrid molecules that merge the quinoline and furan scaffolds with other heterocyclic systems can be constructed. mdpi.comnih.gov For example, the hydrolysis of the ester followed by re-esterification or etherification of the resulting 8-hydroxyquinoline (B1678124) can link it to other bioactive moieties. Similarly, transformations on the quinoline or furan rings prior to or after ester cleavage can generate a library of new compounds.
The synthesis of quinoline-furan hybrids has been explored for various therapeutic applications. researchgate.netrsc.org These synthetic strategies often involve multi-step sequences where the individual heterocyclic components are first functionalized and then coupled together. For instance, a 2-chloroquinoline-3-carboxaldehyde can be reacted with a substituted benzoylpropionic acid to form a quinoline-furanone hybrid. researchgate.net This highlights the modular nature of synthesizing such complex molecules, where this compound could serve as a key intermediate or starting material.
Coordination Chemistry of 5,7 Dibromo 8 Quinolinyl 2 Furoate As a Ligand
Ligand Binding Sites and Chelation Modes
There is no specific information available in the scientific literature detailing the binding sites or chelation modes of 5,7-Dibromo-8-quinolinyl 2-furoate when acting as a ligand. Hypothetically, coordination to a metal center could occur through the nitrogen atom of the quinoline (B57606) ring and one of the oxygen atoms of the 2-furoate moiety (either the carbonyl oxygen or the ester oxygen). However, without experimental evidence, such as X-ray crystallographic data or detailed spectroscopic analysis of its metal complexes, the precise mode of chelation remains undetermined.
Synthesis and Characterization of Metal Complexes (e.g., with Lanthanides, Transition Metals)
No published studies were found describing the synthesis or characterization of metal complexes involving this compound as a ligand. The scientific literature is rich with examples of complexes formed with 5,7-dibromo-8-quinolinol and various transition metals and lanthanides, but this information is not applicable to the furoate ester derivative. As such, there are no established synthetic procedures or characterization data (such as elemental analysis, IR, or NMR spectroscopy) for complexes of this compound.
Investigation of Metal-Ligand Stoichiometry and Stability Constants
A diligent search of chemical databases and literature provided no data on the metal-ligand stoichiometry or the stability constants for complexes formed with this compound. The determination of such parameters requires specific experimental studies, typically involving techniques like potentiometric or spectrophotometric titrations, which have not been reported for this particular compound.
Spectroscopic (e.g., UV-Vis, Luminescence) and Structural Probes of Coordination Complexes
As no metal complexes of this compound have been synthesized and characterized in the available literature, there is no information on their spectroscopic or structural properties. Investigations using UV-Vis absorption, luminescence spectroscopy, or single-crystal X-ray diffraction are essential to understand the electronic structure, photophysical properties, and precise coordination geometry of such complexes, but this research has not been documented.
Exploration of Molecular Interactions and Bio Relevant System Probing with 5,7 Dibromo 8 Quinolinyl 2 Furoate
Mechanistic Studies of Intermolecular Interactions with Nucleic Acids and Proteins
There is no available research that details the mechanistic studies of intermolecular interactions between 5,7-Dibromo-8-quinolinyl 2-furoate and nucleic acids or proteins.
Enzyme Inhibition Kinetic Studies (e.g., targeting HER2 or NQO1, based on quinoline (B57606) scaffold activity)
No enzyme inhibition kinetic studies have been published that investigate the effect of this compound on enzymes such as HER2 or NQO1.
Investigation of Photophysical Properties for Optoelectronic Applications
The photophysical properties of this compound, including its absorption, emission, and excited-state dynamics, have not been reported in the context of optoelectronic applications.
Examination of Supramolecular Assembly and Self-Organization Phenomena
There is no information available regarding the supramolecular assembly or self-organization phenomena of this compound.
Future Perspectives and Advanced Research Directions
Development of Advanced Synthetic Methodologies for Diversification
The true potential of the 5,7-Dibromo-8-quinolinyl 2-furoate scaffold lies in its capacity for structural diversification. The two bromine atoms on the quinoline (B57606) ring are prime targets for modern cross-coupling reactions, allowing for the introduction of a wide array of functional groups. Future research will likely focus on leveraging transition-metal-catalyzed reactions to build a library of novel derivatives. cardiff.ac.uk
Advanced palladium-catalyzed methods, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offer efficient pathways to create new carbon-carbon and carbon-nitrogen bonds at the 5- and 7-positions. cardiff.ac.ukscienceopen.com For instance, the Suzuki coupling could be used to introduce various aryl or heteroaryl substituents, thereby modulating the electronic properties and steric profile of the molecule. Similarly, Buchwald-Hartwig amination would allow for the installation of diverse amine functionalities. scienceopen.com The slightly higher reactivity of the dibromo derivative compared to its dichloro counterpart can be an advantage in these transformations. cardiff.ac.uk
Furthermore, direct C-H activation/arylation reactions represent a frontier in synthetic chemistry that could be applied to both the quinoline and the furan (B31954) rings. unipi.itresearchgate.net These methods avoid the pre-functionalization often required for traditional cross-coupling, offering a more atom-economical route to diversification. Research into regioselective C-H functionalization would be critical to control the position of new substituents and generate specific isomers.
The table below outlines potential synthetic strategies for creating a diverse library of compounds from the parent scaffold.
| Reaction Type | Target Position(s) | Reagents/Catalysts | Potential New Functionality | Anticipated Impact |
| Suzuki-Miyaura Coupling | C5, C7 | Pd Catalyst, Boronic Acids/Esters | Aryl, Heteroaryl, Alkyl groups | Tuning of electronic properties, solubility, and solid-state packing. |
| Buchwald-Hartwig Amination | C5, C7 | Pd Catalyst, Amines | Primary/Secondary/Tertiary Amines, Anilines | Introduction of hydrogen-bonding sites, alteration of coordination behavior. |
| Sonogashira Coupling | C5, C7 | Pd/Cu Catalysts, Terminal Alkynes | Alkynyl, Arylalkynyl groups | Creation of rigid, conjugated extensions for advanced electronic materials. |
| C-H Activation/Arylation | Furan Ring, Quinoline Ring | Pd, Rh, or Ru Catalysts, (Hetero)aryl Halides | Direct (Hetero)arylation | Step-economic synthesis of complex polyaromatic systems. unipi.it |
| Ester Hydrolysis & Re-esterification | Furoate Ester | Base/Acid, New Carboxylic Acids | Alternative Ester Groups | Modification of the chelating pocket's steric and electronic environment. |
These advanced synthetic approaches will enable the systematic exploration of the structure-property relationships within this class of compounds, paving the way for tailored applications.
Integration into Multi-component Systems and Hybrid Functional Materials
Organic-inorganic hybrid materials (OIHMs) are a class of materials that combine the properties of organic and inorganic components, leading to novel functionalities applicable in optoelectronics and sensor technology. bohrium.com The precursor, 5,7-dibromo-8-hydroxyquinoline (DBHQ), has already been investigated as a versatile ligand in the formation of OIHMs with various d- and p-block metal halides. bohrium.comresearchgate.net
The this compound molecule offers expanded possibilities for creating sophisticated multi-component systems. The classic N,O-chelation site of the 8-hydroxyquinolate core remains a primary binding pocket for metal ions. However, the furoate moiety introduces additional, weaker oxygen donor atoms that could participate in forming extended coordination networks or stabilizing supramolecular structures through hydrogen bonding. nih.gov
Future research should focus on the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) using this ligand. The interplay between the strong chelation site and the weaker interactions from the furoate group could lead to novel topologies and properties. Furthermore, the furoate ring itself can be a platform for post-synthetic modification within a MOF structure.
A key area of investigation will be the photophysical properties of these hybrid materials. While DBHQ-based materials have shown interesting fluorescence behaviors, the emission is often influenced by factors like π-π stacking and anion-π interactions. bohrium.com The introduction of the 2-furoate group could alter these intermolecular interactions, potentially leading to enhanced quantum yields or novel emissive properties.
| Material Type | Inorganic Component | Potential Bonding Interactions | Targeted Properties/Applications |
| Organic-Inorganic Hybrid Salts | Halogenometallate Anions (e.g., [ZnCl₄]²⁻, [SnCl₆]²⁻) | N-H⁺···anion hydrogen bonds, anion-π interactions. bohrium.com | Tunable solid-state fluorescence, nonlinear optics. |
| Coordination Polymers | Transition Metals (e.g., Cu²⁺, Cd²⁺) | N,O-chelation, Furoate-Oxygen coordination. | Luminescent sensors, catalytic materials. |
| Metal-Organic Frameworks (MOFs) | Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) researchgate.net | N,O-chelation, Carboxylate-type coordination (if ester is hydrolyzed in situ). | Highly porous materials for gas storage, selective sensing. |
| Polymer Composites | Dispersed in polymer matrices | Van der Waals forces, potential for covalent linkage. | Flexible luminescent films, printable electronic components. |
Application in Sensing and Analytical Chemistry Methodologies
The 8-hydroxyquinoline (B1678124) core is a well-established chelating agent used in analytical chemistry for the detection of metal ions. The derivative 5,7-dibromo-8-hydroxyquinoline has been successfully employed in a simple and sensitive spectrophotometric method for determining trace amounts of cadmium. nih.gov The reaction with cadmium produces a distinct deep greenish-yellow chelate with a characteristic absorption maximum. nih.gov
Building on this foundation, this compound can be developed into more advanced and selective chemical sensors. The furoate ester provides a synthetic handle for introducing specific recognition units or signaling moieties. For example, the furan ring could be functionalized with receptors for specific anions or neutral molecules, transforming the metal-ion sensor into a multi-analyte probe.
Future research could explore the development of fluorescent "turn-on" or "turn-off" sensors. The parent molecule might be weakly fluorescent, but upon binding to a target analyte, a significant change in fluorescence intensity or wavelength (chelation-enhanced fluorescence) could be triggered. The electronic communication between the furoate group and the quinoline core will be crucial in designing these systems.
The table below summarizes potential avenues for developing new analytical methodologies.
| Sensing Modality | Target Analyte(s) | Proposed Mechanism | Key Research Goal |
| Colorimetric Sensing | Metal Ions (e.g., Cd²⁺, Pb²⁺, Hg²⁺) | Formation of a colored metal-chelate complex. | High selectivity and low detection limits in aqueous media. nih.gov |
| Fluorescent Sensing | Metal Ions, Anions, Small Molecules | Analyte binding modulates fluorescence via PET, ICT, or CHEF mechanisms. | Development of ratiometric or "turn-on" probes for biological imaging. |
| Electrochemical Sensing | Redox-active species | Immobilization on an electrode surface to detect changes in current or potential upon analyte binding. | Creation of reusable and portable sensing devices. |
| Supramolecular Sensors | Specific organic guests | Integration into host-guest systems where binding events are signaled by the quinoline chromophore. | Design of sensors for environmentally or biologically relevant molecules. |
Rational Design of New Chemical Entities based on Computational Predictions
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, saving significant time and resources. For the this compound system, computational methods like Density Functional Theory (DFT) can be employed to accelerate the discovery of new chemical entities with desired characteristics. DFT has already been used to understand the critical role of bromine positioning and intermolecular interactions on the emission properties of related OIHMs. bohrium.comresearchgate.net
Future computational work should focus on building a comprehensive model of the this compound scaffold. This model can be used to predict how structural modifications, as proposed in Section 8.1, would influence key properties. For example, calculations could predict the HOMO-LUMO energy gap, which is related to the color and electronic properties of the molecule, or the molecular electrostatic potential map, which reveals sites for electrophilic and nucleophilic attack. researchgate.net
Rational design can be used to pre-screen virtual libraries of derivatives for specific applications. For materials science, DFT can predict solid-state packing and estimate the strength of intermolecular interactions that govern fluorescence. bohrium.com For sensing applications, molecular docking simulations can predict the binding affinity and selectivity of the ligand for different metal ions or other analytes. nih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates.
| Computational Method | Predicted Property | Application Area | Research Objective |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density, vibrational frequencies. researchgate.net | Materials Science | Predict electronic transitions and guide the design of new chromophores and phosphors. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Sensing & Materials | Simulate spectroscopic properties to understand color and fluorescence. |
| Molecular Docking | Binding affinity and conformation of ligand-analyte complexes. nih.gov | Sensing | Predict selectivity towards specific metal ions or organic molecules. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions (e.g., H-bonds, π-stacking). bohrium.com | Hybrid Materials | Understand and design supramolecular assemblies with desired packing and properties. |
| Molecular Dynamics (MD) Simulation | Conformational flexibility and solvent interactions. | General | Assess the dynamic behavior of the molecule in different environments. |
By integrating these advanced computational approaches with synthetic chemistry, a new generation of functional materials and sensors based on the this compound scaffold can be rationally designed and realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
